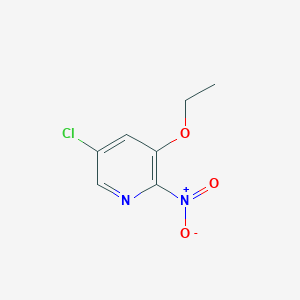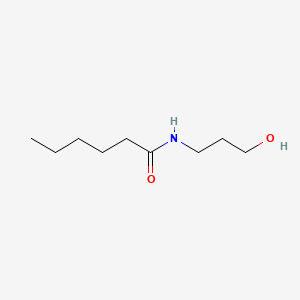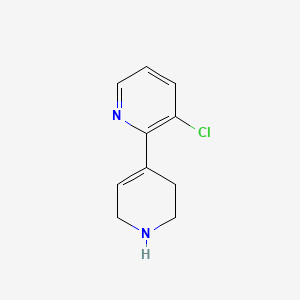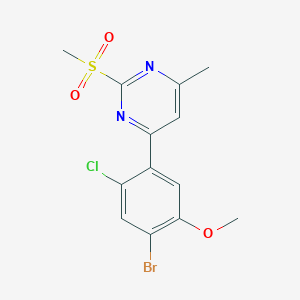
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is a synthetic organic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the presence of acetyl and benzoyl groups, which are esterified to the ribose molecule. It is primarily used in the synthesis of nucleoside analogues and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribose are protected using acetyl groups. This is achieved by reacting ribose with acetic anhydride in the presence of a catalyst such as pyridine.
Benzoylation: The protected ribose is then reacted with benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group.
Deoxygenation and Methylation: The deoxygenation at the 3-position and subsequent methylation are carried out using specific reagents and conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are scaled up using industrial reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or benzoyl groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogues and other complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active molecules. It can also inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose: Similar structure but with a methoxy group instead of a methyl group.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: Contains an azido group, used in click chemistry.
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Contains additional benzoyl groups, used in nucleoside synthesis.
Uniqueness
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose is unique due to its specific combination of acetyl, benzoyl, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C17H20O7 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
(4,5-diacetyloxy-3-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H20O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,10,14-15,17H,9H2,1-3H3 |
InChI-Schlüssel |
KWHFDANUMSULSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(C1OC(=O)C)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)


![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)




